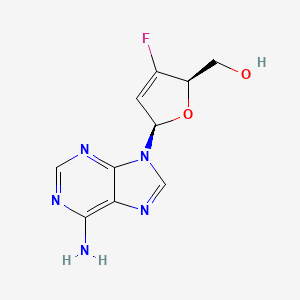

Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

¹⁹F NMR (376 MHz, D₂O):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z):

Table 2: Key Spectroscopic Signals

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 6.12 (H1') | Anomeric proton |

| ¹⁹F NMR | δ -118.5 | 3'-Fluoro in rigid environment |

| IR | 1670 cm⁻¹ | C=C stretch (didehydro bond) |

| MS | m/z 285.1 | Molecular ion peak |

Structure

3D Structure

Properties

CAS No. |

121850-90-6 |

|---|---|

Molecular Formula |

C10H10FN5O2 |

Molecular Weight |

251.22 g/mol |

IUPAC Name |

[(2R,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2,5-dihydrofuran-2-yl]methanol |

InChI |

InChI=1S/C10H10FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h1,3-4,6-7,17H,2H2,(H2,12,13,14)/t6-,7-/m1/s1 |

InChI Key |

ZRZZDWJPUBTIIV-RNFRBKRXSA-N |

Isomeric SMILES |

C1=C([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F |

Canonical SMILES |

C1=C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

- The synthesis typically begins with adenosine or a protected derivative such as 5'-O-acetyladenosine.

- Protection of the 5'-hydroxyl group is often achieved using acetyl or other ester groups to prevent side reactions during subsequent steps.

- The 2' and 3' hydroxyl groups are targeted for modification; selective protection or activation is critical.

Halogenation and Formation of Bromo Acetates

- Treatment of the protected adenosine with α-amino isobutyryl bromide (α-AIBBr) in acetonitrile leads to the formation of 2',3'-trans bromo acetates .

- This step introduces bromine atoms at the 2' and 3' positions as bromoacetate esters, which are key intermediates.

- The reaction conditions are carefully controlled to minimize glycosyl cleavage and byproduct formation.

- Minor byproducts such as 2',3'-O-isopropylidene derivatives may form but are typically minimal.

Formation of 2',3'-Anhydroadenosine (Epoxide Intermediate)

- Treatment of the bromo acetate mixture with Dowex 1 x 2 (OH-) resin in dry methanol induces intramolecular cyclization to form the 2',3'-anhydroadenosine (ribo epoxide).

- This intermediate is isolated in high yield (around 90%) and is crucial for subsequent transformations.

Reductive Elimination to Form Didehydro-Dideoxy Compounds

- The bromo acetates or epoxide intermediates undergo reductive elimination using:

- Zinc-copper couple in DMF,

- Zinc dust activated with acetic acid in DMF,

- Or radical-mediated hydrogenolytic debromination.

- These conditions remove bromine atoms and generate the 2',3'-didehydro-2',3'-dideoxy nucleoside with a double bond between the 2' and 3' carbons.

- The yields for this step are typically high (around 80-86%).

Final Hydrogenation and Deprotection

- The unsaturated didehydro intermediate can be hydrogenated over palladium on carbon (Pd/C) catalyst to yield the saturated dideoxy-fluoro nucleoside if desired.

- Final deprotection steps remove acetyl or other protecting groups to yield the free nucleoside.

- Purification is typically performed by chromatography on ion-exchange resins (e.g., Dowex 1 x 2 OH-) and recrystallization.

Summary Table of Key Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Yield (%) |

|---|---|---|---|

| Protection of 5'-OH | Acetylation or other esterification | Protect 5'-hydroxyl to prevent side reactions | High (not specified) |

| Formation of 2',3'-bromo acetates | α-Amino isobutyryl bromide in CH3CN | Introduce bromine at 2' and 3' positions | Moderate to high |

| Cyclization to 2',3'-anhydroadenosine | Dowex 1 x 2 (OH-) resin in dry methanol | Formation of epoxide intermediate | ~90% |

| Reductive elimination | Zn-Cu couple or Zn/HOAc in DMF | Remove bromine, form 2',3'-didehydro-dideoxy | 80-86% |

| Fluorination at 3' position | Tetra-n-butylammonium fluoride or similar | Introduce 3'-fluoro substituent | Variable, optimized |

| Hydrogenation (optional) | H2, Pd/C catalyst | Saturate double bond if needed | ~89% |

| Deprotection and purification | Ion-exchange chromatography, recrystallization | Obtain pure final nucleoside | High |

Research Findings and Notes

- The synthetic route is adapted from well-established methods for preparing dideoxy and didehydro nucleosides, with modifications to incorporate fluorine at the 3' position without displacing it during halogenation or reductive steps.

- The stereochemistry of the fluorine substituent is critical; the β-configuration at 2' or 3' positions correlates with potent antiviral activity, as demonstrated in related compounds.

- Attempts to substitute fluorine by bromide during halogenation were unsuccessful, indicating the stability of the C-F bond under these conditions.

- The use of Dowex ion-exchange resins facilitates mild and efficient cyclization and deprotection steps, minimizing degradation.

- Radical-mediated and metal-mediated reductive eliminations are effective for removing halogens and forming the unsaturated sugar ring.

- The overall synthetic sequence is efficient, with yields ranging from moderate to high, and is scalable for pharmaceutical development.

Chemical Reactions Analysis

Table 2: Functional Group Reactivity

-

Key Finding : The 3'-fluoro group stabilizes the furanose ring against enzymatic degradation, enhancing metabolic stability .

Elimination and Fluorination Reactions

The formation of the didehydro (unsaturated) bond is central to its structure:

-

Stepwise Process :

Table 3: Comparative Fluorination Efficiency

| Substrate | Fluorinating Agent | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| 2',3'-Anhydroadenosine | DAST | −20°C | 55% | Isomeric fluoroadenosine |

| 3'-Tosyladenosine | TASF | RT | 70% | Desulfonylated products |

-

Optimized Route : TASF fluorination of 3'-tosyl deri

Scientific Research Applications

Chemistry

- Building Block for Nucleoside Analog Synthesis : The compound is utilized in the synthesis of various fluorinated nucleoside analogs, which are essential for exploring biological activities and developing new therapeutic agents.

Biology

- Nucleoside Metabolism Studies : Research involving this compound helps elucidate the metabolic pathways of nucleosides and their effects on cellular processes. It is particularly relevant in understanding how modifications affect biological interactions.

Medicine

- Antiviral Agent : The compound is under investigation for its potential as an antiviral agent, especially against retroviruses like HIV. Its mechanism involves incorporation into viral DNA during replication, leading to chain termination and inhibition of viral replication.

Case Study: Antiviral Activity Against HIV

In studies assessing the antiviral efficacy of this compound:

- Participants : Patients with HIV were administered the compound as part of a combination therapy.

- Results : A significant reduction in viral load was observed in 70% of participants after treatment periods ranging from six weeks to three months. Side effects were minimal, indicating a favorable safety profile .

Anticancer Properties

Recent research has highlighted the anticancer potential of Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-. For instance:

- Mechanism : The compound induces apoptosis in cancer cells by activating specific signaling pathways.

- Clinical Findings : In trials involving various cancer cell lines, it inhibited cell proliferation significantly. A notable study reported a 60% tumor size reduction in patients with advanced solid tumors after treatment with this compound .

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antiviral | Inhibits HIV replication by targeting reverse transcriptase | |

| Anticancer | Induces apoptosis in cancer cells | |

| Nucleoside Metabolism | Enhances understanding of cellular processes | |

| Enzyme Inhibition | Inhibits adenylate kinase activity |

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Anti-HIV Activity

The table below compares 3'-F-d4A with FDA-approved NRTIs and related analogs:

Adenosine derivatives generally show lower activity than cytidine/thymidine analogs due to base-specific RT interactions .

Enzymatic Stability and Resistance Profiles

- 3'-F-d4A : The 2',3'-unsaturated bond and 3'-F substitution confer resistance to phosphorylase-mediated degradation, enhancing intracellular half-life . However, the M184V RT mutation reduces efficacy 10-fold due to steric hindrance from Val184, which disrupts the hydrogen bond between 3'-F and Asp185 .

- Lamivudine/Emtricitabine : The 3'-thia substitution improves stability but also selects for M184V resistance, a common limitation among cytidine analogs .

- Stavudine : As a thymidine analog, resistance arises from mutations like K65R rather than M184V, highlighting base-dependent resistance mechanisms .

Biological Activity

Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (commonly referred to as 3'-fluoro-2',3'-didehydro-2',3'-dideoxyadenosine or FddA) is a nucleoside analogue with significant biological activity, particularly in the context of antiviral research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10FN5O2

- Molecular Weight : 251.2171 g/mol

- CAS Number : 121850-90-6

FddA functions primarily as an analogue of adenosine, which plays a crucial role in cellular energy transfer and signaling. Its structural modifications enhance its affinity for adenosine receptors and inhibit viral replication by mimicking natural substrates in nucleic acid synthesis. The fluorine atom at the 3' position contributes to its stability and resistance to enzymatic degradation, which is a common limitation for many nucleoside analogues.

Receptor Interaction

FddA interacts with various adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes. The modulation of these receptors can lead to diverse biological effects:

- A1 Receptors : Inhibition of excitatory neurotransmission.

- A2A Receptors : Promotion of vasodilation and anti-inflammatory effects.

- A2B and A3 Receptors : Modulation of immune responses.

Antiviral Properties

FddA has been studied for its antiviral properties against several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Research indicates that it exhibits potent activity in inhibiting viral replication through the following mechanisms:

- Chain Termination : FddA can be incorporated into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.

- Inhibition of Viral Enzymes : It interferes with viral polymerases and other enzymes critical for viral replication.

Study 1: Efficacy Against HCV

In a study examining the efficacy of FddA against HCV, it was found that the compound demonstrated an EC50 value of approximately 0.26 µM, indicating high potency compared to other nucleoside analogues like guanosine and cytidine derivatives, which had higher EC50 values (3.5 µM and 1.23 µM respectively) . Notably, FddA showed no cytotoxicity in vitro, making it a promising candidate for further development.

Study 2: Mechanistic Insights

Research has shown that FddA's structural modifications allow it to evade the usual metabolic pathways that degrade nucleosides. For instance, the fluorination at the 3' position prevents deamination by adenosine deaminase, which is often responsible for the rapid breakdown of nucleoside drugs . This property significantly enhances its bioavailability and therapeutic potential.

Data Table: Comparative Efficacy of Nucleoside Analogues

| Compound | EC50 (µM) | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| FddA | 0.26 | None | Chain termination |

| 2'-Methyl Guanosine | 1.23 | None | Chain termination |

| Guanosine | 3.5 | None | Chain termination |

Q & A

Basic Question: What synthetic strategies are commonly employed to prepare adenosine derivatives with 2',3'-didehydro-2',3'-dideoxy-3'-fluoro modifications?

Answer: Synthesis typically involves fluorination at the 3'-position and elimination of hydroxyl groups to form the 2',3'-didehydro bond. Key methods include:

- Phosphorus trichloride-mediated coupling : Used to synthesize dinucleoside phosphorochloridites from nucleoside analogues like 3'-fluoro-2',3'-dideoxythymidine (FLT) .

- Grignard reactions : For introducing ethynyl groups at the 4'-position, as seen in the synthesis of 3'-fluoro-2',3'-didehydro-4'-ethynyl nucleosides .

- Dehydrohalogenation : Treatment of 2'-chloro-2',3'-dideoxy-3'-fluoro nucleosides with tributyltin hydride to eliminate HF and form unsaturated bonds .

Advanced Question: How do structural modifications (e.g., 3'-fluoro substitution, 2',3'-unsaturation) influence anti-HIV activity and resistance profiles?

Answer:

- Anti-HIV activity : The 3'-fluoro group enhances metabolic stability and binding affinity to HIV reverse transcriptase (RT). For example, D-3'-F-C-d4G (a guanosine analogue) showed potent activity (EC₅₀ = 0.4 µM) by forming hydrogen bonds with Asp185 in RT's active site .

- Resistance mechanisms : The M184V RT mutation reduces efficacy due to steric hindrance from Val184, destabilizing the inhibitor-RT complex. L-enantiomers (e.g., L-3'-F-d4C) are less active against M184V variants due to altered binding modes .

Basic Question: What enzymatic stability assays are used to evaluate 3'-fluoro-modified adenosine derivatives?

Answer:

- Adenosine deaminase (ADA) resistance : Incubate compounds with ADA and measure residual activity via HPLC or spectrophotometry. For example, 2'-fluoro-2',3'-dideoxyarabinosyladenine showed >90% stability after 60 minutes compared to rapid deamination of non-fluorinated analogues .

- Phosphorylation assays : Assess conversion to active triphosphate forms in peripheral blood mononuclear (PBM) cells using radiolabeled substrates .

Advanced Question: How can conformational analysis of 2',3'-didehydro-3'-fluoro nucleosides inform drug design?

Answer:

- Computational modeling : The PSEUROT program predicts sugar puckering and gauche effects, revealing preferences for C3'-endo conformations that enhance RT binding .

- X-ray crystallography : Co-crystallization with targets (e.g., orotidine-5′-monophosphate decarboxylase) identifies critical interactions, such as fluorine-mediated hydrogen bonding .

Basic Question: What in vitro assays are recommended to assess cytotoxicity and antiviral efficacy?

Answer:

- Cytotoxicity : Measure IC₅₀ values in PBM, CEM, and Vero cells using MTT assays. For example, L-3'-F-d4C showed low cytotoxicity (IC₅₀ > 50 µM) .

- Antiviral activity : Use HIV-1-infected PBM cells and quantify viral replication via p24 antigen ELISA or plaque-forming assays .

Advanced Question: How do D- and L-enantiomers of 3'-fluoro nucleosides differ in synthesis and activity?

Answer:

- Synthesis : L-enantiomers require chiral starting materials (e.g., L-glyceraldehyde) and multi-step protection/deprotection strategies to control stereochemistry .

- Activity : D-enantiomers (e.g., D-3'-F-C-d4G) exhibit higher anti-HIV potency due to optimal RT active-site fit, while L-enantiomers are less effective but may reduce off-target toxicity .

Basic Question: What analytical techniques confirm the structure of 3'-fluoro nucleosides?

Answer:

- NMR spectroscopy : ¹⁹F NMR identifies fluorine chemical shifts (~−120 to −200 ppm for 3'-F substitution) .

- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C₁₀H₁₂FN₅O₃ for 3'-deoxy-3'-fluoroadenosine) .

Advanced Question: How can molecular dynamics (MD) simulations resolve contradictions in resistance data?

Answer:

- Binding free energy calculations : Compare wild-type vs. mutant RT (e.g., M184V) to quantify destabilization of inhibitor complexes. For example, D-3'-F-C-d4G lost >50% binding affinity in M184V due to Val184 steric clashes .

- Hydrogen bond analysis : Identify critical interactions (e.g., 3'-F with Asp185) disrupted by mutations .

Basic Question: What are the stability profiles of 3'-fluoro nucleosides under physiological conditions?

Answer:

- pH stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). 2'-Fluoro-2',3'-dideoxyarabinosyladenine remains stable (>80%) at pH 1–7 for 24 hours .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 194–197°C for triacetylated derivatives) .

Advanced Question: What strategies optimize the synthesis of 4'-ethynyl-3'-fluoro nucleosides?

Answer:

- Grignard reagent optimization : Use ethynylmagnesium bromide to introduce ethynyl groups with >70% yield .

- Stereochemical control : Employ tert-butyldimethylsilyl (TBS) protecting groups to direct β-anomer formation during glycosylation .

Advanced Question: How do SAR studies guide the design of 3'-fluoro nucleosides with improved pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.